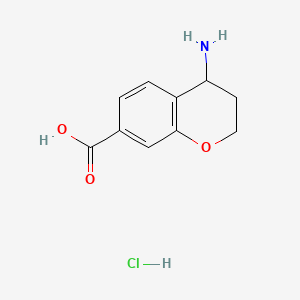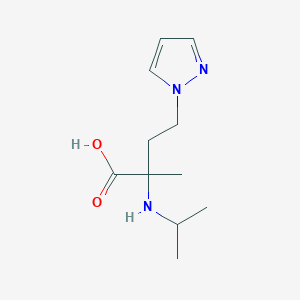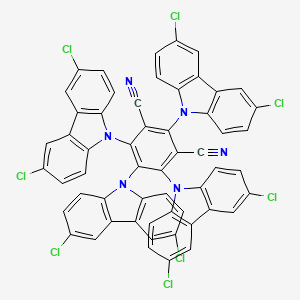
4-Chloro-1-pentyl-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-pentyl-1h-pyrazol-3-amine is a chemical compound with the molecular formula C8H14ClN3 and a molecular weight of 187.67 g/mol . This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-pentyl-1h-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-1-pentylhydrazine with a suitable diketone or aldehyde under acidic or basic conditions . The reaction conditions often include heating the mixture to promote cyclization and formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1-pentyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms with altered functional groups.
Applications De Recherche Scientifique
4-Chloro-1-pentyl-1h-pyrazol-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-1-pentyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-Chloro-1H-pyrazol-3-amine: A closely related compound with similar structural features.
1-Pentyl-1H-pyrazol-3-amine: Lacks the chloro group but shares the pentyl substitution.
3-Amino-4-chloropyrazole: Another derivative with a different substitution pattern.
Uniqueness: 4-Chloro-1-pentyl-1h-pyrazol-3-amine is unique due to the presence of both the chloro and pentyl groups, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H14ClN3 |
|---|---|
Poids moléculaire |
187.67 g/mol |
Nom IUPAC |
4-chloro-1-pentylpyrazol-3-amine |
InChI |
InChI=1S/C8H14ClN3/c1-2-3-4-5-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11) |
Clé InChI |
DURDPJGBVUOMLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C=C(C(=N1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1h-Benzo[d]imidazol-2-yl)thio)propan-1-amine](/img/structure/B13641244.png)


![2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641262.png)






![N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13641286.png)



